N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide
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Overview
Description
The compound “N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide” is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . They have been found to exhibit antibacterial and antifungal activities .
Scientific Research Applications
Insecticidal and Antibacterial Potential : A study explored the synthesis of pyrimidine linked pyrazole heterocyclics, which include derivatives related to N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide. These compounds were evaluated for their insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms (Deohate & Palaspagar, 2020).
Antimicrobial Evaluation : Another study reported the synthesis of similar compounds and their evaluation for antimicrobial activities. These compounds, including analogues of this compound, showed moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009).
Anticancer and Antiviral Activity : Compounds including trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, which are structurally related to this compound, were synthesized and tested for their biological activity. These compounds showed significant activity against measles in vitro and moderate antitumor activity against leukemia (Petrie et al., 1985).
Adenosine Receptor Affinity : A study synthesized pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, which are related to the compound . These compounds were tested for A1 adenosine receptor affinity and showed varying degrees of activity (Harden, Quinn, & Scammells, 1991).
Nonsteroidal Antiinflammatory Drugs (NSAIDs) : Pyrazolo[1,5-a]pyrimidines, similar in structure to the compound of interest, were synthesized and evaluated for their antiinflammatory properties. These compounds showed promising activity and were found to be devoid of ulcerogenic activity, which is a common side effect of many NSAIDs (Auzzi et al., 1983).
Future Directions
Mechanism of Action
Target of action
The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a common structural motif in many bioactive molecules. Compounds with this core have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . Therefore, the compound might interact with a variety of biological targets, depending on the specific functional groups attached to the core structure.
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would depend on various factors, such as its physicochemical properties, the route of administration, and the patient’s physiological condition. For instance, the compound’s lipophilicity could influence its absorption and distribution within the body .
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-propylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-4-6-15(7-5-2)19(26)23-24-13-21-18-17(20(24)27)12-22-25(18)16-10-8-14(3)9-11-16/h8-13,15H,4-7H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEJSZYUBWGXST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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